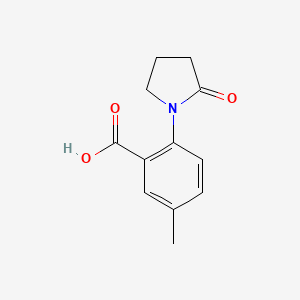![molecular formula C13H16N2O3 B1517074 3-[(1,2,3,4-四氢异喹啉-2-羰基)氨基]丙酸 CAS No. 1017667-47-8](/img/structure/B1517074.png)
3-[(1,2,3,4-四氢异喹啉-2-羰基)氨基]丙酸
描述
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a tetrahydroisoquinoline core, which is a structural motif found in numerous natural products and therapeutic agents.
科学研究应用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural motif is valuable in the development of new chemical entities.
Biology: Biologically, 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid has shown potential in modulating biological pathways. It can be used to study enzyme inhibition and receptor binding.
Medicine: Medically, this compound has been investigated for its therapeutic properties. It may have applications in the treatment of neurological disorders, cardiovascular diseases, and other conditions.
Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility makes it a valuable intermediate in various synthesis processes.
作用机制
Target of Action
The primary target of “3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid” is the amyloid-beta (Aβ42) peptide . Aβ42 is a crucial peptide connected to the development of the characteristic amyloid fibrils in Alzheimer’s disease .
Mode of Action
“3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid” acts as a ligand for Aβ42 . It interacts with Aβ42 and reduces its fibrillary aggregation . This interaction mitigates the negative effects of Aβ42 .
Biochemical Pathways
The compound affects the biochemical pathways related to the aggregation of Aβ42 . By reducing the fibrillary aggregation of Aβ42, it potentially alters the pathophysiology of Alzheimer’s disease .
Pharmacokinetics
Its ability to interact with aβ42 suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .
Result of Action
The compound improves cell viability when administered to PC12 neuronal cells exposed to Aβ42 . It also diminishes Aβ42 toxicity in an Alzheimer’s disease Drosophila model by rescuing the rough eye phenotype, prolonging the lifespan, and enhancing motor functions .
生化分析
Biochemical Properties
The compound interacts with Aβ42, a peptide that plays a crucial role in the development of amyloid fibrils in Alzheimer’s disease . The nature of this interaction involves the compound acting as a ligand for Aβ42 and reducing its aggregation .
Cellular Effects
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid has shown to improve cell viability when administered to PC12 neuronal cells exposed to Aβ42 . This suggests that the compound may have a protective effect against Aβ42-induced toxicity.
Molecular Mechanism
The molecular mechanism of action of 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid involves binding to Aβ42 and reducing its aggregation . This interaction potentially mitigates the negative effects of Aβ42.
Dosage Effects in Animal Models
In an Alzheimer’s disease Drosophila model, 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid diminished Aβ42 toxicity, rescuing the rough eye phenotype, prolonging the lifespan, and enhancing motor functions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid typically involves multicomponent reactions that incorporate 1,2,3,4-tetrahydroisoquinoline as a starting material. These reactions often require specific conditions such as controlled temperatures, catalysts, and solvents to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]ethanoic acid
3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]butanoic acid
Uniqueness: 3-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]propanoic acid is unique due to its specific structural features and potential applications. Its ability to modulate biological pathways and serve as a versatile intermediate sets it apart from similar compounds.
属性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)5-7-14-13(18)15-8-6-10-3-1-2-4-11(10)9-15/h1-4H,5-9H2,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDCSSJPQZOUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


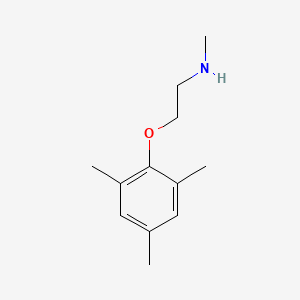
![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)
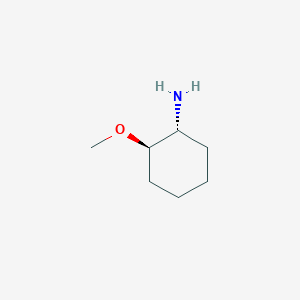



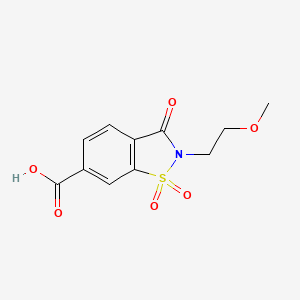
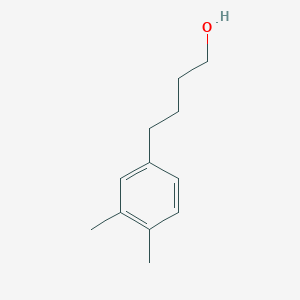
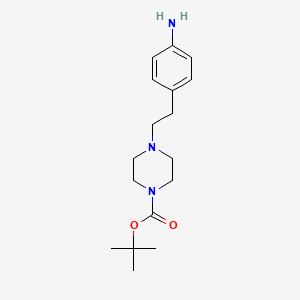
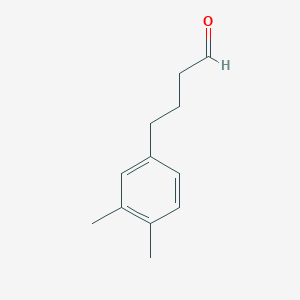
![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)

![1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1517013.png)
